molecular formula C9H13NO2S B1344208 Benzenemethanamine, 2-(ethylsulfonyl)- CAS No. 773045-56-0

Benzenemethanamine, 2-(ethylsulfonyl)-

Cat. No.: B1344208
CAS No.: 773045-56-0
M. Wt: 199.27 g/mol
InChI Key: LGCIHLZCHAUXLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(ethylsulfonyl)- typically involves the reaction of benzenemethanamine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Benzenemethanamine, 2-(ethylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(ethylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, 2-(ethylsulfonyl)- is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(ethylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The ethylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Benzenemethanamine, 2-(ethylsulfonyl)- can be compared with other similar compounds such as:

Benzenemethanamine, 2-(ethylsulfonyl)- stands out due to its unique ethylsulfonyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

IUPAC Name

(2-ethylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCIHLZCHAUXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625814
Record name 1-[2-(Ethanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773045-56-0
Record name 1-[2-(Ethanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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